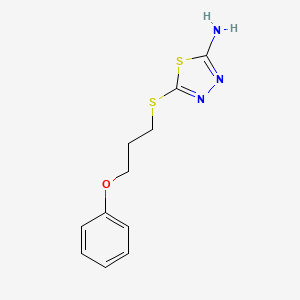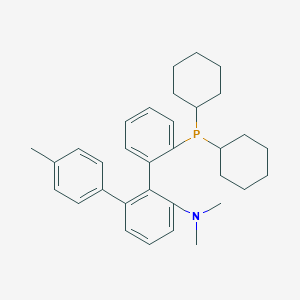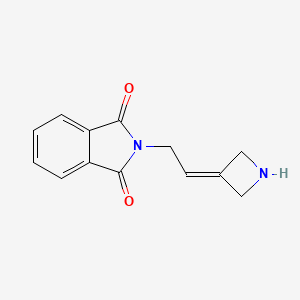
2-(2-(Azetidin-3-ylidene)ethyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Azetidin-3-ylidene)ethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and an azetidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Azetidin-3-ylidene)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further modified to introduce the azetidine moiety . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as solventless reactions and green chemistry principles are increasingly being adopted to minimize environmental impact and improve sustainability .
化学反応の分析
Types of Reactions
2-(2-(Azetidin-3-ylidene)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
2-(2-(Azetidin-3-ylidene)ethyl)isoindoline-1,3-dione has diverse applications in scientific research:
作用機序
The mechanism of action of 2-(2-(Azetidin-3-ylidene)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it may inhibit β-amyloid protein aggregation, indicating a possible role in treating Alzheimer’s disease .
類似化合物との比較
Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline nucleus but lacks the azetidine moiety.
Azetidine derivatives: Compounds containing the azetidine ring but with different substituents.
Uniqueness
2-(2-(Azetidin-3-ylidene)ethyl)isoindoline-1,3-dione is unique due to its combination of the isoindoline and azetidine moieties, which confer distinct chemical reactivity and biological activity .
特性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC名 |
2-[2-(azetidin-3-ylidene)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H12N2O2/c16-12-10-3-1-2-4-11(10)13(17)15(12)6-5-9-7-14-8-9/h1-5,14H,6-8H2 |
InChIキー |
QIBSAXBBTJMRKJ-UHFFFAOYSA-N |
正規SMILES |
C1C(=CCN2C(=O)C3=CC=CC=C3C2=O)CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


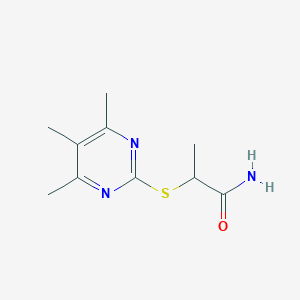
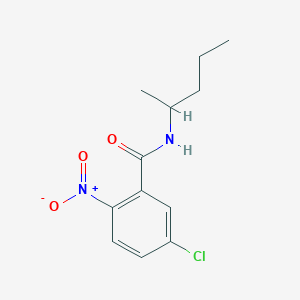

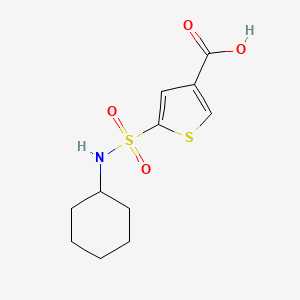


![Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)
![(4E)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B14911644.png)

